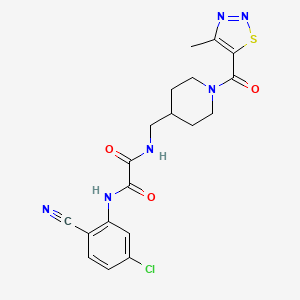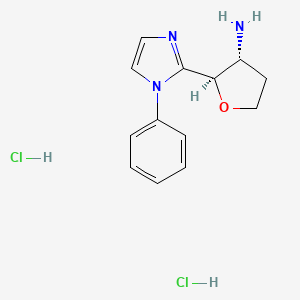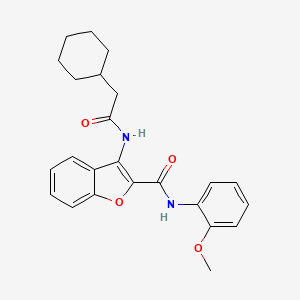
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Science and Chemistry
Fluorinated Alternatives and Environmental Impact : Research has explored fluorinated substances as alternatives in various applications, including fluoropolymer manufacture and surface treatment of materials. These studies focus on understanding the environmental releases, persistence, and exposure to biota and humans. Despite their utility, the safety of these fluorinated alternatives for humans and the environment remains uncertain, highlighting the need for further risk assessment and data generation (Wang et al., 2013).
Bioaccumulation Potential of Fluorinated Compounds : Investigations into perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) have raised concerns about their bioaccumulation potential. The structural and environmental behaviors of these compounds, especially their bioconcentration related to fluorinated carbon chain length, have been critically reviewed. This body of work suggests the need for further research to fully characterize the bioaccumulation potential of PFCAs with longer chains (Conder et al., 2008).
Materials Science and Engineering
Fluorine in Protein Design : Studies have shown that incorporating highly fluorinated analogs of hydrophobic amino acids into proteins can create proteins with novel chemical and biological properties. This approach has been shown to enhance the stability of proteins against chemical and thermal denaturation, opening new avenues for protein design (Buer & Marsh, 2012).
Fluoroalkylation Reactions in Aqueous Media : The development of methods for the incorporation of fluorinated or fluoroalkylated groups into target molecules in an environmentally friendly manner has been a focus of recent research. These studies highlight the progress in aqueous fluoroalkylation, pointing to the importance of such reactions in creating fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials under green chemistry conditions (Song et al., 2018).
Biochemistry and Pharmacology
- Fluorescent Chemosensors : The development of fluorescent chemosensors based on specific molecular structures, such as 4-methyl-2,6-diformylphenol, has been extensively reviewed. These chemosensors can detect a wide range of analytes including metal ions, anions, and neutral molecules, showcasing the utility of fluorinated compounds in sensitive and selective detection technologies (Roy, 2021).
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(14-23(28)29,21-12-6-7-13-22(21)26)27-24(30)31-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,20H,14-15H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUWKSJVDHKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)
![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)



![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)



![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)
![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2993557.png)


